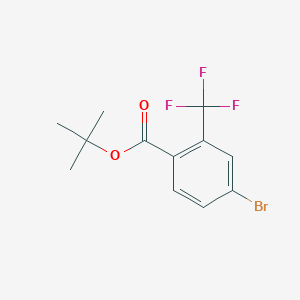

Tert-butyl 4-bromo-2-(trifluoromethyl)benzoate

Übersicht

Beschreibung

Tert-butyl 4-bromo-2-(trifluoromethoxy)benzoate is a chemical compound with the CAS Number: 2379322-16-2 . It has a molecular weight of 341.12 . This compound is typically stored at temperatures between 2-8°C and is in liquid form .

Synthesis Analysis

The synthesis of trifluoromethyl ethers can be achieved by indirect strategies and direct strategies . The indirect strategies include the nucleophilic fluorination of ether groups and electrophilic trifluoromethylation of hydroxyl groups . The direct strategies are the direct introduction of the trifluoromethoxy group into organic compounds with trifluoromethoxylation reagents . For example, tris (dimethylamino)sulfonium trifluoromethoxide (TASOCF 3) was used as a trifluoromethoxylation reagent by Ritter’s group to achieve the direct trifluoromethoxylation of aryl stannanes and aryl boronic acids with equivalent silver .

Molecular Structure Analysis

The IUPAC name of this compound is tert-butyl 4-bromo-2-(trifluoromethoxy)benzoate . The InChI code for this compound is 1S/C12H12BrF3O3/c1-11(2,3)19-10(17)8-5-4-7(13)6-9(8)18-12(14,15)16/h4-6H,1-3H3 .

Chemical Reactions Analysis

The trifluoromethoxylation reagent TFBO is easily prepared and thermally stable, and can release CF3O− species in the presence of a base . Broad scope and good functional group compatibility are demonstrated by application of the method to the late-stage trifluoromethoxylation of alkyl halides in complex small molecules .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 341.12 . It is typically stored at temperatures between 2-8°C and is in liquid form .

Wissenschaftliche Forschungsanwendungen

Relay Propagation of Crowding

Tert-butyl 4-bromo-2-(trifluoromethyl)benzoate's derivative, the trifluoromethyl group, has been studied for its steric effects in organic reactions. For instance, it's known to propagate steric pressure in chemical reactions, which affects the selectivity and reactivity of compounds, especially in the context of metalation reactions. This understanding is crucial in designing compounds for specific chemical transformations, making the trifluoromethyl group a subject of interest in synthetic organic chemistry (Schlosser et al., 2006).

Hetero-Cope Rearrangement

The compound has been utilized in the synthesis of novel, highly water-soluble stable free radicals via the hetero-Cope rearrangement. This synthetic pathway offers a straightforward route to ortho-bromoaniline derivatives, which are key intermediates in the synthesis of various organic compounds, including those with potential applications in materials science and medicine (Marx & Rassat, 2002).

Synthesis of Functional Materials

Tert-butyl aryl sulfides, derived from tert-butyl 4-bromo-2-(trifluoromethyl)benzoate, serve as precursors in the synthesis of functional materials like benzo[1,2-d;4,5-d′]bis[1,3]dithioles. These materials have applications in creating fluorescent dyes, conjugated polymers, and stable trityl radicals. The synthesis of these materials has been optimized to be more environmentally friendly and efficient, showcasing the compound's relevance in advanced material synthesis (Kopp, Schiemann, & Fleck, 2020).

Synthesis of Organic Electronics

Derivatives of tert-butyl 4-bromo-2-(trifluoromethyl)benzoate are used as building blocks in the synthesis of molecular wires, crucial components in organic electronics. These molecules facilitate efficient charge transport and have applications in creating more efficient and miniaturized electronic devices (Stuhr-Hansen et al., 2005).

Synthesis of Photovoltaic Materials

The compound has been utilized in the synthesis of organofullerenes, which are used in photovoltaic devices. The different adducts of tert-butyl 4-C(61)-benzoate have been studied for their photovoltaic performance, contributing to the development of more efficient solar energy conversion materials (Liu et al., 2013).

Wirkmechanismus

Target of Action

Tert-butyl 4-bromo-2-(trifluoromethyl)benzoate is a complex organic compound. Compounds with similar structures have been known to interact with various biological targets, such as receptors, enzymes, and ion channels .

Mode of Action

It is known that the compound can participate in various chemical reactions due to the presence of the bromo and trifluoromethyl groups . These groups can undergo reactions with other compounds, leading to changes in their structure and function .

Biochemical Pathways

It is known that the compound can be used in the synthesis of various biologically active compounds, such as antibiotics, hormones, and pesticides .

Pharmacokinetics

The compound’s physical properties, such as its molecular weight and boiling point, suggest that it may have certain bioavailability characteristics .

Safety and Hazards

The safety information for this compound includes the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P305, P351, P338 . It is recommended to wear personal protective equipment/face protection, avoid getting the compound in eyes, on skin, or on clothing, use only under a chemical fume hood, avoid breathing dust, and do not ingest .

Eigenschaften

IUPAC Name |

tert-butyl 4-bromo-2-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrF3O2/c1-11(2,3)18-10(17)8-5-4-7(13)6-9(8)12(14,15)16/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWKYDABPVUYWKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=C(C=C1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[Chloro(difluoro)methoxy]-3-fluoro-5-(trifluoromethyl)benzene](/img/structure/B1402268.png)

![5-chloro-2-(6-fluoropyridin-3-yl)-1H-benzo[d]imidazole](/img/structure/B1402276.png)

![6-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1402277.png)

![(1',2',3',4',5',6'-Hexahydro-[2,3']bipyridinyl-6-yl)-dimethyl-amine hydrochloride](/img/structure/B1402281.png)

![Methyl 4'-(((benzyloxy)carbonyl)amino)-6-fluoro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B1402285.png)

![Methyl 3'-amino-5-fluoro-[1,1'-biphenyl]-3-carboxylate hydrochloride](/img/structure/B1402287.png)

![Ethyl 3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-3-oxopropanoate](/img/structure/B1402289.png)